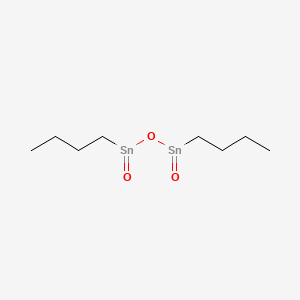
Dicyclohexylneopentylphosphine hbf4 salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexylneopentylphosphine hbf4 salt is a chemical compound with the molecular formula C17H34BF4P. It is a phosphine derivative that is often used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of dicyclohexylneopentylphosphine hbf4 salt typically involves the reaction of dicyclohexylphosphine with neopentyl halides in the presence of a base. The resulting phosphine compound is then treated with tetrafluoroboric acid to form the hbf4 salt. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control the reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexylneopentylphosphine hbf4 salt undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often acting as a reducing agent.
Substitution: The phosphine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halides and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphine derivatives.
Applications De Recherche Scientifique
Dicyclohexylneopentylphosphine hbf4 salt has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which dicyclohexylneopentylphosphine hbf4 salt exerts its effects involves its interaction with molecular targets such as metal ions and organic substrates. The phosphine group can coordinate with metal centers, facilitating various catalytic processes. The tetrafluoroborate anion can also participate in reactions, influencing the overall reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicyclohexylphosphine: A similar phosphine compound without the neopentyl group.
Neopentylphosphine: A phosphine compound with a neopentyl group but different substituents.
Tetrafluoroborate Salts: Other phosphine compounds with tetrafluoroborate anions.
Uniqueness
Dicyclohexylneopentylphosphine hbf4 salt is unique due to the combination of the dicyclohexyl and neopentyl groups, which confer specific steric and electronic properties. These properties make it particularly useful in certain catalytic and synthetic applications where other phosphine compounds may not be as effective.
Propriétés
Formule moléculaire |
C17H34BF4P |
|---|---|
Poids moléculaire |
356.2 g/mol |
Nom IUPAC |
dicyclohexyl(2,2-dimethylpropyl)phosphanium;tetrafluoroborate |
InChI |
InChI=1S/C17H33P.BF4/c1-17(2,3)14-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16;2-1(3,4)5/h15-16H,4-14H2,1-3H3;/q;-1/p+1 |
Clé InChI |
HTKAALNHGPMWJC-UHFFFAOYSA-O |
SMILES canonique |
[B-](F)(F)(F)F.CC(C)(C)C[PH+](C1CCCCC1)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Hydroxy-4-nitrobenzylidene)amino]-3-nitroguanidine](/img/structure/B13752242.png)



